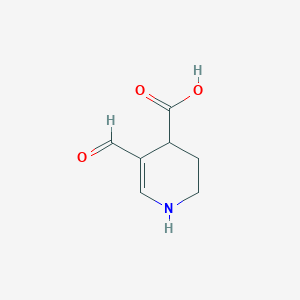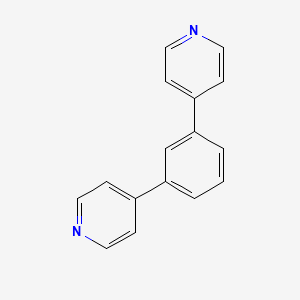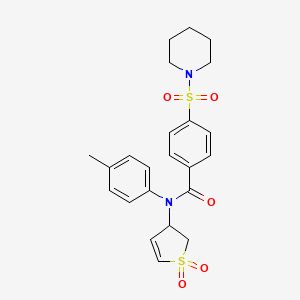![molecular formula C24H24ClN3OS2 B2556540 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride CAS No. 1216738-39-4](/img/structure/B2556540.png)
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride is a useful research compound. Its molecular formula is C24H24ClN3OS2 and its molecular weight is 470.05. The purity is usually 95%.
BenchChem offers high-quality N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Inhibitors and Biological Interactions
One significant application of complex compounds, such as the one , is their role as chemical inhibitors, particularly in the context of cytochrome P450 isoforms in human liver microsomes. The selectivity and potency of chemical inhibitors are crucial for understanding drug-drug interactions (DDIs) and predicting metabolic pathways. This understanding aids in the design of drugs with minimized adverse DDIs, enhancing patient safety and therapeutic efficacy. The study by Khojasteh et al. (2011) reviews potent and selective chemical inhibitors, underlining the importance of such compounds in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Pharmacological and Nutritional Effects
The pharmacological and nutritional effects of naturally occurring and synthetic compounds, including coumarins and their derivatives, have been extensively studied. These compounds exhibit a wide spectrum of bioactivities, such as antitumor, anti-inflammatory, antiviral, and antibacterial effects. Zhu and Jiang (2018) discuss the development of coumarin-based drugs and their structure-activity relationships, highlighting the potential of structural modification to prevent systemic side effects (Zhu & Jiang, 2018).
Role in Memory Processing and Cognitive Enhancement
Angiotensin IV and its derivatives are known for their involvement in memory processing and cognitive enhancement. These peptides exert their pro-cognitive effects through interactions with dopamine receptors, suggesting a nuanced mechanism of action that could inform the development of novel therapeutic strategies for cognitive disorders. Braszko (2010) discusses the mediation of these effects through dopamine (DA) receptors, proposing clinically relevant interactions between antipsychotic drugs and the renin-angiotensin system (RAS) affecting drugs (Braszko, 2010).
Antimicrobial Compounds from Cyanobacteria
The search for effective antimicrobials against multidrug-resistant pathogens has led to the exploration of non-conventional sources, including cyanobacteria. Cyanobacterial compounds have shown promise in their antibacterial, antifungal, and antimycobacterial activities, offering a rich source of new compounds with desirable biological activities. Swain, Paidesetty, and Padhy (2017) review the antimicrobial activities of cyanobacterial compounds, underscoring the potential of cyanobacteria as a diverse source for developing new pharmaceuticals (Swain, Paidesetty, & Padhy, 2017).
properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylsulfanylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2.ClH/c25-15-21-20-11-13-27(16-18-7-3-1-4-8-18)17-22(20)30-24(21)26-23(28)12-14-29-19-9-5-2-6-10-19;/h1-10H,11-14,16-17H2,(H,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEDOXNTNIYDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)CCSC3=CC=CC=C3)C#N)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide](/img/structure/B2556457.png)
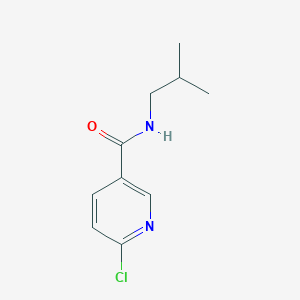
![N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2556459.png)

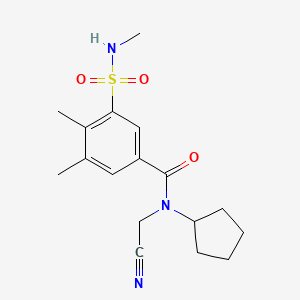
![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2556467.png)
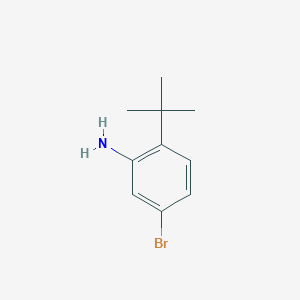
![2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide](/img/structure/B2556470.png)
